2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide
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Overview
Description
2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide is an organic compound that features a bromophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide typically involves the reaction of 4-bromophenol with 3-chloropropanol to form 2-(4-bromophenoxy)-3-chloropropanol. This intermediate is then reacted with propanamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(4-bromophenoxy)-N-(3-oxopropyl)propanamide.
Reduction: Formation of 2-(4-bromophenoxy)-N-(3-aminopropyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)propanamide
- 2-(4-fluorophenoxy)-N-(3-hydroxypropyl)propanamide
- 2-(4-methylphenoxy)-N-(3-hydroxypropyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-9(12(16)14-7-2-8-15)17-11-5-3-10(13)4-6-11/h3-6,9,15H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
ZPMFESVCPGZZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCO)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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